succinic acid peroxide chemical properties and structure
succinic acid peroxide chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Succinic acid peroxide, also known as disuccinoyl peroxide, is an organic peroxide with the chemical formula (C₄H₄O₄)₂. It is a white, crystalline solid that serves as a potent oxidizing agent and a source of free radicals. This technical guide provides an in-depth overview of the chemical properties, structure, synthesis, and analysis of succinic acid peroxide. It is intended for researchers, scientists, and professionals in drug development who may utilize this compound in organic synthesis, polymer chemistry, or as a tool to study oxidative stress in biological systems.
Chemical Properties and Structure
Succinic acid peroxide is characterized by the presence of a peroxide bridge (-O-O-) linking two succinoyl groups. This peroxide linkage is relatively weak and can be cleaved by heat or light to generate succinoyl radicals, making it a useful initiator for radical reactions.
Structural Formula
The molecule possesses two carboxylic acid functional groups, which influence its solubility and reactivity.
Data Presentation: Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀O₈ | [1] |
| Molecular Weight | 234.16 g/mol | [1] |
| Appearance | Fine white odorless powder | [1] |
| Melting Point | 125 °C (decomposes) | [1] |
| Solubility | Moderately soluble in water, alcohol, and acetone (B3395972). Slightly soluble in ether. Insoluble in benzene, chloroform, and petroleum solvents. | [1] |
| CAS Number | 123-23-9 | [1] |
| IUPAC Name | 4-(3-carboxypropanoylperoxy)-4-oxobutanoic acid | [1] |
Experimental Protocols
Synthesis of Succinic Acid Peroxide
This protocol is adapted from a documented synthesis method where succinic anhydride (B1165640) is oxidized with hydrogen peroxide.[2]
Materials:
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Succinic anhydride (C₄H₄O₃)
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30% Hydrogen peroxide (H₂O₂) solution
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Deionized water
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Ice bath
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Beaker or Erlenmeyer flask
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Magnetic stirrer and stir bar
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Vacuum filtration apparatus (Buchner funnel, filter flask, vacuum source)
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Filter paper
Procedure:
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In a beaker, combine succinic anhydride and 30% hydrogen peroxide in a molar ratio of 1.5-2:1.[2]
-
Place the reaction vessel in an ice bath to maintain the temperature between 5-15 °C.[2]
-
Stir the mixture continuously. The reaction is exothermic, and careful temperature control is crucial to prevent decomposition of the peroxide product.
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After the initial reaction has subsided (typically after 1-2 hours), allow the mixture to stand in the ice bath (0-15 °C) for 1-5 hours to facilitate crystallization of the product.[2]
-
Collect the white crystalline product by vacuum filtration using a Buchner funnel.
-
Wash the crystals 2-3 times with cold deionized water (0-15 °C) to remove unreacted starting materials and impurities.[2]
-
Dry the product under vacuum or in a desiccator. Caution: Do not heat the product to dryness, as organic peroxides can be explosive when dry and subjected to heat or shock.
Purification by Recrystallization
Materials:
-
Crude succinic acid peroxide
-
Acetone
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate
-
Ice bath
Procedure:
-
Dissolve the crude succinic acid peroxide in a minimal amount of a warm acetone-water mixture. Start with a higher proportion of acetone and add water dropwise until the solid just dissolves.
-
Once dissolved, allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of cold deionized water.
-
Dry the crystals carefully under vacuum at room temperature.
Analysis of Active Oxygen Content (Iodometric Titration)
This method determines the purity of the synthesized peroxide by quantifying the amount of active oxygen.[2]
Materials:
-
Succinic acid peroxide sample (0.5-1.0 g)
-
Chloroform
-
Potassium iodide (KI)
-
10% Sulfuric acid (H₂SO₄)
-
Standardized 0.1 M sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Starch indicator solution
-
Erlenmeyer flask
-
Burette
Procedure:
-
Accurately weigh 0.5-1.0 g of the succinic acid peroxide sample into a 250 mL Erlenmeyer flask.
-
Dissolve the sample in 25-30 mL of chloroform.
-
Cool the flask to 0 °C in an ice bath.
-
Add 20 mL of ice-cold deionized water, followed by 5 mL of 10% sulfuric acid.
-
Add 4-5 g of potassium iodide and swirl the flask. The solution will turn a yellow-brown color due to the liberation of iodine.
-
Titrate the liberated iodine with a standardized 0.1 M sodium thiosulfate solution until the solution becomes pale yellow.
-
Add 1-2 mL of starch indicator solution. The solution will turn a deep blue-black color.
-
Continue the titration with sodium thiosulfate until the blue color disappears.
-
Record the volume of sodium thiosulfate solution used. The active oxygen content can be calculated based on the stoichiometry of the reaction.
Mandatory Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of succinic acid peroxide.
Chemical Structure and Decomposition
Caption: Structure and radical decomposition of succinic acid peroxide.
Role of Succinate and ROS in Mitochondria
Caption: Simplified diagram of succinate's role in mitochondrial ROS production.
